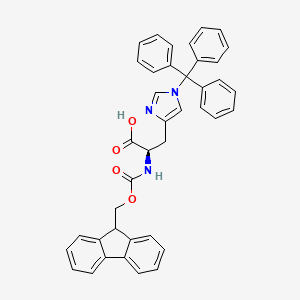

Fmoc-D-his(trt)-OH

Übersicht

Beschreibung

Fmoc-D-his(trt)-OH, also known as this compound, is a useful research compound. Its molecular formula is C40H33N3O4 and its molecular weight is 619.7. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis : Fmoc-D-his(trt)-OH is used for the side-chain protection of His in peptide syntheses. It is compatible with Nα-fluorenylmethyloxycarbonyl (Fmoc) and mild acidolysis-cleavable protecting groups (Sieber & Riniker, 1987).

Solid Phase Peptide Synthesis (SPPS) : The compound demonstrates excellent synthesis characteristics in Fmoc solid phase peptide synthesis. It is used in the synthesis of complex peptides, such as Somatostatin, and allows for efficient deprotection using trifluoroacetic acid (TFA) (Mccurdy, 1989).

Alzheimer’s Disease Research : this compound is used in the synthesis of Alzheimer's Aβ-amyloid peptides, which are crucial for studying Alzheimer's disease. The compound allows for improved yield and purity in the synthesis of these peptides (Milton et al., 1997).

Chemical Protein Synthesis : The compound is useful in chemical protein synthesis, particularly in facilitating convergent and one-pot native chemical ligations. The Fmoc group, part of this compound, is stable to oxidative conditions and can be removed easily after ligation (Kar et al., 2020).

Cysteine Derivative Synthesis : In the context of synthesizing cysteine derivatives, this compound is shown to be beneficial for regioselective construction of disulfide bonds in peptides (Góngora-Benítez et al., 2012).

Fluorogenic Amino Acid Labeling : It has been used in the preparation of fluorescent peptides for live-cell imaging, offering an approach that maintains molecular recognition properties of peptides while providing suitable fluorescence reporting (Mendive-Tapia et al., 2017).

Antibacterial Composite Materials : The fluorenylmethyloxycarbonyl (Fmoc) moiety, a part of this compound, has been used in the development of antibacterial and anti-inflammatory materials. These materials show promise in biomedical applications due to their antibacterial capabilities and compatibility with mammalian cells (Schnaider et al., 2019).

Wirkmechanismus

Target of Action

Fmoc-D-his(trt)-OH is primarily used in the synthesis of peptides . The primary target of this compound is the peptide chain that is being synthesized. It specifically targets the C-terminal end of the peptide, allowing for the addition of a histidine amino acid residue .

Mode of Action

This compound interacts with its target through a process known as Fmoc solid-phase peptide synthesis (SPPS) . During this process, the Fmoc group (Fluorenylmethyloxycarbonyl) serves as a temporary protecting group for the amino group during the synthesis. The trityl (trt) group serves as a protecting group for the imidazole ring of the histidine residue, preventing unwanted side reactions .

Pharmacokinetics

Its use is confined to the controlled conditions of a laboratory setting .

Result of Action

The result of the action of this compound is the successful addition of a histidine residue to the C-terminal end of a peptide chain during synthesis . This allows for the creation of peptides with specific sequences, which can be used in various biological research and therapeutic applications.

Action Environment

The action of this compound is influenced by the conditions in the laboratory environment. Factors such as temperature, pH, and the presence of other reagents can all impact the efficacy of the peptide synthesis process . The stability of this compound is also an important consideration, as it needs to be stored under appropriate conditions to prevent degradation .

Biochemische Analyse

Biochemical Properties

Fmoc-D-his(trt)-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during the peptide synthesis process . The nature of these interactions is primarily chemical bonding, where this compound acts as a building block in the formation of peptide chains .

Cellular Effects

The effects of this compound on cells are primarily observed in the context of peptide synthesis. It influences cell function by contributing to the formation of proteins, which are crucial for various cellular processes

Molecular Mechanism

The molecular mechanism of this compound is based on its role in peptide synthesis. It exerts its effects at the molecular level through its involvement in the formation of peptide bonds . The Fmoc group provides protection for the amino acid during the synthesis process, and it can be removed under specific conditions to allow the continuation of the peptide chain .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits stability and minimal degradation over time . It is used in both batch processes and under continuous flow conditions

Metabolic Pathways

The metabolic pathways involving this compound are primarily related to its role in peptide synthesis

Transport and Distribution

This compound is transported and distributed within cells and tissues during the process of peptide synthesis

Subcellular Localization

The subcellular localization of this compound is likely within the cytoplasm, where peptide synthesis occurs

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H33N3O4/c44-38(45)37(42-39(46)47-26-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-31-25-43(27-41-31)40(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,25,27,36-37H,24,26H2,(H,42,46)(H,44,45)/t37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMYDXUIZKNHDT-DIPNUNPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H33N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660800 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-(triphenylmethyl)-D-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

619.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135610-90-1 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-(triphenylmethyl)-D-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[1-(triphenylmethyl)-1H-imidazol-4-yl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B613261.png)